2-Methylidene-1,2,3,4-tetrahydronaphthalene
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Overview
Description
2-Methylidene-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H12 It is a derivative of naphthalene, characterized by the presence of a methylene group at the second position of the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylidene-1,2,3,4-tetrahydronaphthalene typically involves the catalytic hydrogenation of naphthalene derivatives. One common method is the Darzens tetralin synthesis, which involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid .
Industrial Production Methods: Industrial production of this compound can be achieved through the catalytic hydrogenation of naphthalene using nickel catalysts. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Methylidene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into fully saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are used under controlled conditions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted products
Scientific Research Applications
2-Methylidene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals, including fragrances and dyes
Mechanism of Action
The mechanism of action of 2-Methylidene-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene, used as a hydrogen-donor solvent.
2-Methyl-1,2,3,4-tetrahydronaphthalene: Similar in structure but with a methyl group at the second position instead of a methylene group.
Tetralin: Another name for 1,2,3,4-tetrahydronaphthalene, used in various industrial applications.
Uniqueness: 2-Methylidene-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes .
Properties
IUPAC Name |
3-methylidene-2,4-dihydro-1H-naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-5H,1,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXDKYFSWOOJLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504455 |
Source
|
Record name | 2-Methylidene-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66448-77-9 |
Source
|
Record name | 2-Methylidene-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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